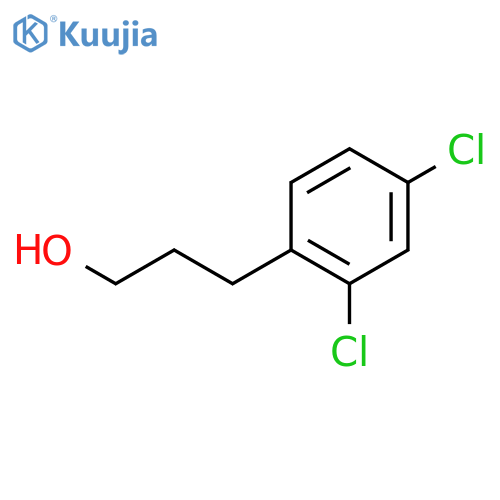

Cas no 146882-07-7 (3-(2,4-dichlorophenyl)propan-1-ol)

3-(2,4-dichlorophenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- Benzenepropanol,2,4-dichloro-

- 3-(2,4-dichlorophenyl)propan-1-ol

- 3-(2,4-Dichlorophenyl)-1-propanol

- Benzenepropanol,2,4-dichloro

- 3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL

- 4-Methyl-N-(N-nitrocarbamimidoyl)benzenesulfonamide

- E83188

- EN300-1247765

- SCHEMBL585759

- AKOS005217399

- DTXSID10441728

- 146882-07-7

-

- MDL: MFCD09028674

- インチ: InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2

- InChIKey: NUNJMARRFKAAIM-UHFFFAOYSA-N

- SMILES: C(CC1=C(C=C(C=C1)Cl)Cl)CO

計算された属性

- 精确分子量: 204.01100

- 同位素质量: 204.0108703g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- XLogP3: 3.1

じっけんとくせい

- 密度みつど: 1.28

- Boiling Point: 301.977°C at 760 mmHg

- フラッシュポイント: 124.029°C

- Refractive Index: 1.56

- PSA: 20.23000

- LogP: 2.91830

3-(2,4-dichlorophenyl)propan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB556543-1g |

3-(2,4-Dichlorophenyl)propan-1-ol; . |

146882-07-7 | 1g |

€322.30 | 2025-02-17 | ||

| abcr | AB556543-5 g |

3-(2,4-Dichlorophenyl)propan-1-ol; . |

146882-07-7 | 5g |

€2,004.80 | 2023-04-13 | ||

| Enamine | EN300-1247765-50mg |

3-(2,4-dichlorophenyl)propan-1-ol |

146882-07-7 | 50mg |

$119.0 | 2023-10-02 | ||

| Enamine | EN300-1247765-5000mg |

3-(2,4-dichlorophenyl)propan-1-ol |

146882-07-7 | 5000mg |

$410.0 | 2023-10-02 | ||

| Crysdot LLC | CD12140671-5g |

3-(2,4-Dichlorophenyl)propan-1-ol |

146882-07-7 | 97% | 5g |

$867 | 2024-07-23 | |

| abcr | AB556543-250mg |

3-(2,4-Dichlorophenyl)propan-1-ol; . |

146882-07-7 | 250mg |

€220.10 | 2025-02-17 | ||

| Enamine | EN300-1247765-1000mg |

3-(2,4-dichlorophenyl)propan-1-ol |

146882-07-7 | 1000mg |

$142.0 | 2023-10-02 | ||

| Crysdot LLC | CD12140671-1g |

3-(2,4-Dichlorophenyl)propan-1-ol |

146882-07-7 | 97% | 1g |

$352 | 2024-07-23 | |

| abcr | AB556543-1 g |

3-(2,4-Dichlorophenyl)propan-1-ol; . |

146882-07-7 | 1g |

€692.80 | 2023-04-13 | ||

| Enamine | EN300-1247765-10000mg |

3-(2,4-dichlorophenyl)propan-1-ol |

146882-07-7 | 10000mg |

$608.0 | 2023-10-02 |

3-(2,4-dichlorophenyl)propan-1-ol 関連文献

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

3-(2,4-dichlorophenyl)propan-1-olに関する追加情報

Introduction to 3-(2,4-dichlorophenyl)propan-1-ol (CAS No. 146882-07-7)

3-(2,4-dichlorophenyl)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 146882-07-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a propan-1-ol backbone substituted with a 2,4-dichlorophenyl group, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The presence of chlorine atoms at the 2 and 4 positions of the phenyl ring enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of 3-(2,4-dichlorophenyl)propan-1-ol positions it as a candidate for further functionalization, enabling the development of novel compounds with tailored pharmacological properties. In recent years, there has been growing interest in exploring the pharmacokinetic and pharmacodynamic profiles of such derivatives, particularly in the context of addressing unmet medical needs. The dichlorophenyl moiety, known for its electron-withdrawing properties, can influence the metabolic stability and binding affinity of the compound, making it a critical factor in drug design.

Recent advancements in computational chemistry have facilitated the rapid screening of virtual libraries containing 3-(2,4-dichlorophenyl)propan-1-ol derivatives. These studies have highlighted its potential as a scaffold for developing inhibitors targeting various enzymes and receptors implicated in human diseases. For instance, modifications to the propan-1-ol chain or the phenyl ring have been explored to optimize solubility, bioavailability, and target specificity. Such modifications are essential for translating laboratory findings into viable therapeutic agents.

In the context of drug discovery, 3-(2,4-dichlorophenyl)propan-1-ol has been investigated for its role in modulating pathways associated with inflammation and oxidative stress. Preliminary studies suggest that certain derivatives may exhibit anti-inflammatory effects by interacting with key signaling molecules. The dichlorophenyl group’s ability to engage with biological targets has opened avenues for developing treatments against chronic inflammatory disorders. Additionally, the compound’s structural features make it amenable to further derivatization using modern synthetic methodologies.

The synthesis of 3-(2,4-dichlorophenyl)propan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced techniques such as catalytic hydrogenation and cross-coupling reactions have been employed to construct the desired framework efficiently. The synthesis pathway not only underscores the compound’s synthetic utility but also highlights the importance of robust methodologies in pharmaceutical chemistry. Recent patents and scientific literature detail optimized protocols for producing high-purity 3-(2,4-dichlorophenyl)propan-1-ol, ensuring scalability for industrial applications.

From a regulatory perspective, 3-(2,4-dichlorophenyl)propan-1-ol must comply with Good Manufacturing Practices (GMP) and other quality standards to ensure safety and efficacy in pharmaceutical formulations. Its handling requires adherence to standard laboratory protocols due to its reactivity profile. While not classified as a hazardous material under current regulations, proper storage conditions are necessary to prevent degradation or unintended reactions.

The future prospects of 3-(2,4-dichlorophenyl)propan-1-ol are promising, given its potential as a building block for drug development. Ongoing research aims to uncover novel derivatives with enhanced therapeutic profiles through structure-based drug design approaches. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this field. As computational tools become more sophisticated, virtual screening methods will continue to play a pivotal role in identifying promising candidates for further experimental validation.

In conclusion,3-(2,4-dichlorophenyl)propan-1-ol (CAS No. 146882-07-7) represents a fascinating compound with diverse applications in medicinal chemistry. Its unique structural features offer opportunities for developing innovative therapeutic agents targeting various diseases. With continued advancements in synthetic chemistry and computational biology, this molecule is poised to contribute significantly to future medical breakthroughs.

146882-07-7 (3-(2,4-dichlorophenyl)propan-1-ol) Related Products

- 941921-67-1(2-2-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(pyridin-2-yl)methylacetamide)

- 941953-94-2(N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 893933-05-6(3-(3-methylphenyl)-6-2-oxo-2-(pyrrolidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2228236-61-9(2-hydroxy-3-4-(methoxycarbonyl)-5-methylfuran-2-ylpropanoic acid)

- 946235-85-4(methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)

- 924278-68-2(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid)

- 188686-98-8(methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate)

- 2228767-37-9(4-2-(methoxymethyl)-1,3-thiazol-4-ylpyrrolidin-2-one)

- 1248510-38-4(1(2H)-Azetecarboxylic acid, 1,1-dimethylethyl ester)

- 2172023-23-1(2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine)